

# NSC 109555: A Technical Guide to Solubility and Stability

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## Compound of Interest

Compound Name: NSC 109555

Cat. No.: B1680116

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This technical guide provides an in-depth overview of the solubility and stability of **NSC 109555**, a potent and selective inhibitor of Checkpoint Kinase 2 (Chk2). The information is intended for researchers, scientists, and drug development professionals.

## Core Properties of NSC 109555

**NSC 109555**, also known as DDUG, is a bis(guanylhyazone) that acts as a reversible and ATP-competitive inhibitor of Chk2. It plays a crucial role in the ATM-Chk2 signaling pathway, which is activated in response to DNA damage.

## Solubility Data

The solubility of **NSC 109555** has been determined in various solvents, as summarized in the table below. This data is crucial for the preparation of stock solutions and for conducting in vitro and in vivo experiments.

| Solvent                                 | Solubility                                       |
|---|--|
| DMSO (Dimethyl Sulfoxide)               | 10 mM <sup>[1]</sup> and 20 mg/mL <sup>[2]</sup> |
| DMF (Dimethylformamide)                 | 2 mg/mL <sup>[2]</sup>                           |
| Ethanol                                 | 3 mg/mL <sup>[2]</sup>                           |
| PBS (Phosphate-Buffered Saline), pH 7.2 | 10 mg/mL <sup>[2]</sup>                          |

## Stability Data

**NSC 109555** exhibits good stability under appropriate storage conditions. The following table summarizes the available stability information. To ensure the integrity of the compound, it is recommended to follow the storage guidelines provided by the supplier.

| Storage Condition                  | Stability    |
|------------------------------------|--------------|
| -20°C                              | ≥ 4 years[2] |
| -20°C (with ice pack for shipping) | ≥ 2 years[3] |

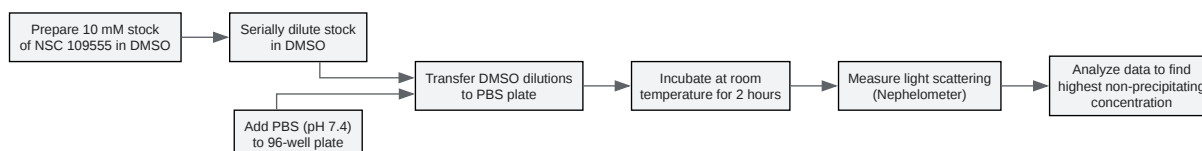
## Experimental Protocols

While specific experimental protocols for determining the solubility and stability of **NSC 109555** are not publicly available, the following are generalized methodologies commonly used for small molecule kinase inhibitors.

### Solubility Determination: Kinetic Solubility Assay (Nephelometric Method)

This high-throughput method is often used to assess the kinetic solubility of a compound.

#### Workflow for Kinetic Solubility Assay



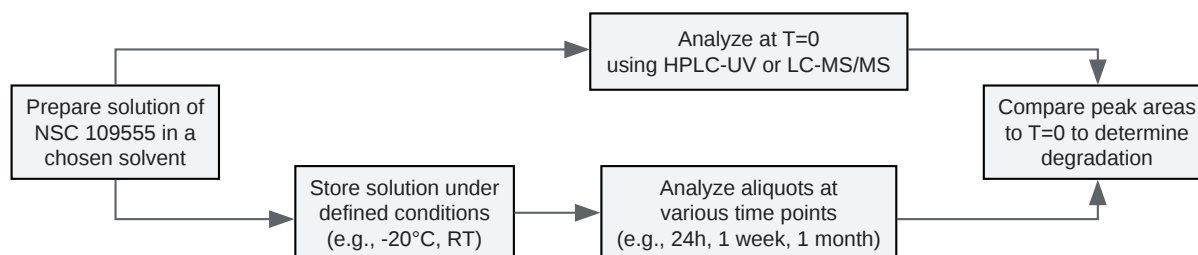
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Caption: A typical workflow for determining kinetic solubility.

### Stability Assessment: HPLC-Based Method

This method is used to determine the stability of a compound over time under specific conditions.

#### Workflow for HPLC-Based Stability Assay



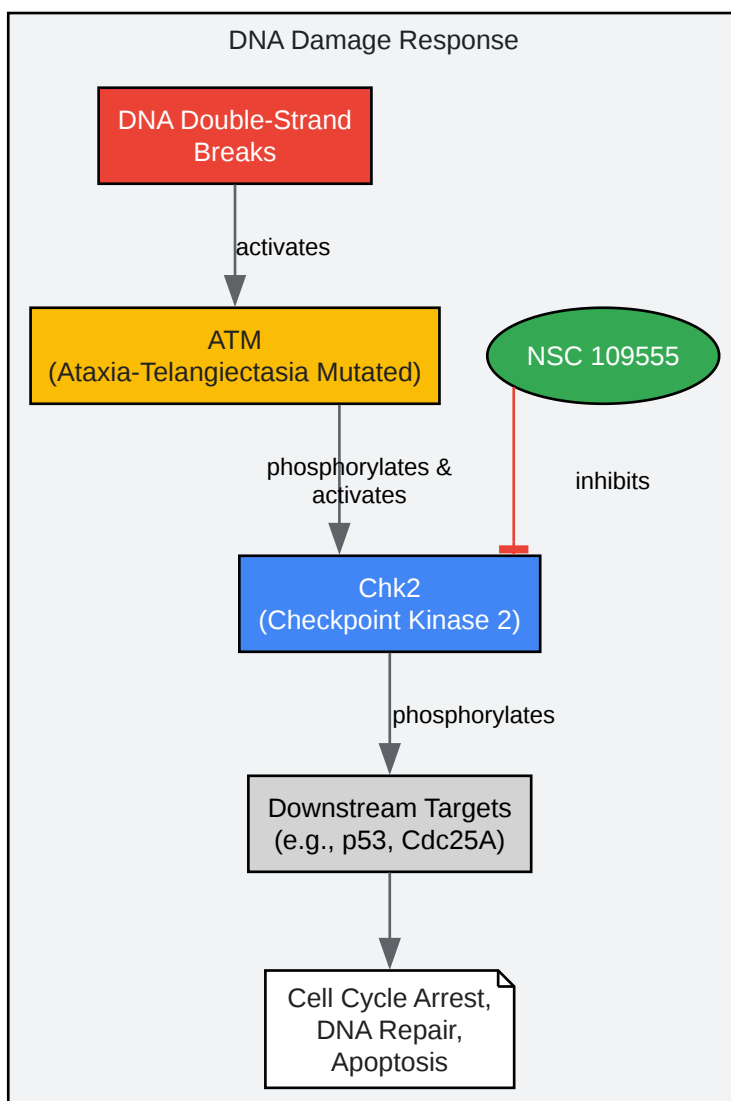
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Caption: A standard workflow for assessing compound stability.

## Signaling Pathway

**NSC 109555** is a selective inhibitor of Chk2, a key serine/threonine kinase in the DNA damage response pathway. Upon DNA double-strand breaks, the ATM (Ataxia-Telangiectasia Mutated) kinase is activated, which in turn phosphorylates and activates Chk2. Activated Chk2 then phosphorylates downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis. **NSC 109555** exerts its effect by competitively binding to the ATP pocket of Chk2, thereby preventing its downstream signaling.

### ATM-Chk2 Signaling Pathway and Inhibition by **NSC 109555**



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Caption: The inhibitory action of **NSC 109555** on the ATM-Chk2 pathway.

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## References

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